molecular formula C11H17NO B13190944 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

Cat. No.: B13190944
M. Wt: 179.26 g/mol
InChI Key: PJXZKGFNDRFMHK-UHFFFAOYSA-N
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Description

6-Ethyl-1-oxaspiro[26]nonane-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₇NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the following steps:

    Formation of the Spirocyclic Ring: The initial step involves the formation of the spirocyclic ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction. A suitable leaving group on the spirocyclic ring is replaced by a cyanide ion (CN⁻) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors provide controlled environments for the cyclization and substitution reactions.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed under basic conditions.

Major Products

    Oxidation: Products may include 6-Ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid or 6-Ethyl-1-oxaspiro[2.6]nonane-2-one.

    Reduction: The major product is 6-Ethyl-1-oxaspiro[2.6]nonane-2-amine.

    Substitution: Products depend on the nucleophile used, such as 6-Ethyl-1-oxaspiro[2.6]nonane-2-azide or 6-Ethyl-1-oxaspiro[2.6]nonane-2-methanol.

Scientific Research Applications

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    6-Ethyl-1-oxaspiro[2.6]nonane-2-amine: Similar structure but with an amine group instead of a nitrile group.

    6-Ethyl-1-oxaspiro[2.6]nonane-2-azide: Similar structure but with an azide group instead of a nitrile group.

Uniqueness

6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is unique due to its combination of a spirocyclic ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6-ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-2-9-4-3-6-11(7-5-9)10(8-12)13-11/h9-10H,2-7H2,1H3

InChI Key

PJXZKGFNDRFMHK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(CC1)C(O2)C#N

Origin of Product

United States

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